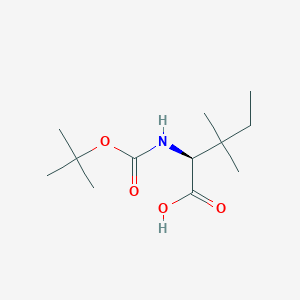
(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds typically involves the use of tert-butoxycarbonyl (Boc) protecting groups . The Boc group is often used in organic synthesis to protect amines .Chemical Reactions Analysis
The tert-butoxycarbonyl (Boc) group is often used in organic synthesis to protect amines . The Boc group can be removed under acidic conditions, a process known as deprotection .Aplicaciones Científicas De Investigación
Peptide Synthesis and Protection Strategies
One of the primary uses of this compound is in the field of peptide synthesis. It serves as an important amine protecting group, given its resistance to racemization during peptide assembly. The tert-butoxycarbonyl (Boc) group is pivotal for protecting amines, ensuring the integrity of the peptide structure throughout the synthesis process. It can be efficiently cleaved under mild conditions, making it invaluable for synthesizing complex peptides and proteins with precise structures and functions. This characteristic is exploited in various methodologies, including solid-phase peptide synthesis, highlighting the compound's versatility and utility in creating biologically relevant molecules (Heydari et al., 2007).
Synthesis of N-Protected Amino Acids
The compound is also instrumental in the synthesis of N-protected amino acids. These building blocks are crucial for developing peptides and peptide-based therapeutics. Techniques have been developed for the efficient esterification of N-protected amino acids, showcasing the compound's utility in creating a wide variety of tert-butyl ester derivatives. Such derivatives are essential for pharmaceutical research and development, especially in designing drugs with specific biological activities (Chevallet et al., 1993).
Anticancer Research
Further extending its application, derivatives of (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylpentanoic acid have been synthesized and evaluated for their potential in anticancer research. Functionalized amino acid derivatives have shown promising cytotoxicity against various human cancer cell lines, indicating their potential as scaffolds for designing new anticancer agents. This research opens new avenues for the compound's application in medicinal chemistry, particularly in the ongoing battle against cancer (Kumar et al., 2009).
Novel Organic Compounds Synthesis
In the realm of organic chemistry, the versatility of this compound is showcased through the synthesis of novel organic compounds. Its derivatives serve as intermediates in creating unique pharmacophores, highlighting its significance in drug discovery and development. The compound's ability to form stable intermediates is crucial for synthesizing molecules with potential therapeutic applications, particularly in treating various diseases (Thaisrivongs et al., 1987).
Propiedades
IUPAC Name |
(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7-12(5,6)8(9(14)15)13-10(16)17-11(2,3)4/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKPSAWKRJWANR-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-methoxyphenyl)methyl]-1H-pyrazine-2,3-dione](/img/structure/B2998372.png)

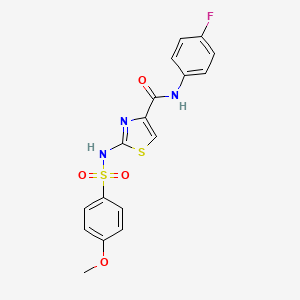


![5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2998385.png)
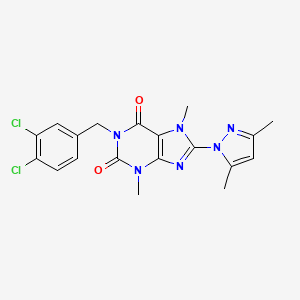

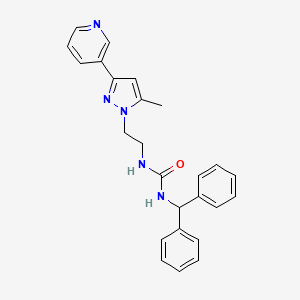
![3-[(3-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2998389.png)
![[4-(Trifluoromethyl)furan-2-yl]methanamine;hydrochloride](/img/structure/B2998390.png)
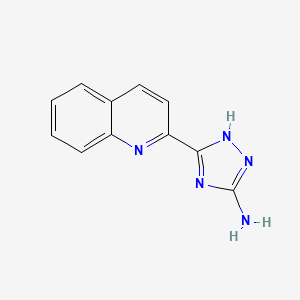
![5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2998393.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone](/img/structure/B2998394.png)